(4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid
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Overview
Description
(4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BF3NO3 . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid typically involves the reaction of 4-bromo-3-(2,2,2-trifluoroethoxy)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., DMF, toluene)
Reaction temperatures: typically range from 80°C to 120°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile building block for constructing biaryl structures .
Biology and Medicine: This compound is used in the development of biologically active molecules and pharmaceutical intermediates . Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of potential drug candidates .
Industry: In the industrial sector, this compound is employed in the production of advanced materials and functional polymers . Its unique chemical properties enable the creation of materials with specific characteristics .
Mechanism of Action
The mechanism of action of (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3-Pyridinylboronic acid
- 4-Pyridinylboronic acid
- Phenylboronic acid
Comparison: While all these compounds are boronic acids and participate in Suzuki-Miyaura coupling reactions, (4-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroethoxy group. This group imparts distinct electronic and steric properties, enhancing the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C7H7BF3NO3 |
---|---|
Molecular Weight |
220.94 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-1-2-12-3-5(6)8(13)14/h1-3,13-14H,4H2 |
InChI Key |
DNPNSVJOPWTTGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)OCC(F)(F)F)(O)O |
Origin of Product |
United States |
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